molecular formula C14H15ClN2 B3045762 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine CAS No. 113248-70-7

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine

Cat. No.: B3045762
CAS No.: 113248-70-7
M. Wt: 246.73 g/mol
InChI Key: LUNHCCVXOZOINB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine (C₁₄H₁₅ClN₂, MW: 246.738 g/mol) is a secondary amine featuring a 4-chlorophenyl group and a pyridin-4-ylmethyl substituent on an ethanamine backbone . Its structure enables diverse intermolecular interactions, including hydrogen bonding (via the pyridine nitrogen and amine group) and π-π stacking (via aromatic rings).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c15-14-3-1-12(2-4-14)5-10-17-11-13-6-8-16-9-7-13/h1-4,6-9,17H,5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNHCCVXOZOINB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386034
Record name 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113248-70-7
Record name 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-pyridinemethanol.

    Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 4-pyridinemethanol in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block in developing pharmaceutical agents. Its structural features allow for modifications that can enhance pharmacological properties.

Case Study:
A study demonstrated that derivatives of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine exhibited significant activity against specific cancer cell lines, suggesting potential therapeutic applications in oncology.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for synthesizing more complex molecules. Its reactivity can be exploited to create various derivatives with tailored properties.

Data Table: Common Reactions Involving the Compound

Reaction TypeReagents UsedProducts Formed
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideSecondary amines
Nucleophilic SubstitutionAmines or thiols in baseSubstituted chlorophenyl derivatives

Biological Studies

The compound is instrumental in biological research, particularly in studying its interactions with enzymes and receptors. Understanding these interactions can lead to insights into its mechanism of action and potential as a drug candidate.

Case Study:
Research indicated that this compound binds to specific receptors involved in neurotransmission, which may have implications for treating neurological disorders.

Industrial Applications

In industrial chemistry, this compound is utilized in developing new materials and processes. Its unique properties make it suitable for applications in agrochemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Ethanamine Backbone

a) N-(Pyridin-4-ylmethyl)ethanamine (CAS 33403-97-3)
  • Structure : Lacks the 4-chlorophenyl group, simplifying the molecule to C₈H₁₂N₂ .
b) 2-(4-Chlorophenyl)-N-(2-nitrobenzyl)ethanamine (CAS 418780-23-1)
  • Structure : Replaces pyridin-4-ylmethyl with 2-nitrobenzyl .
  • Impact : The nitro group introduces strong electron-withdrawing effects, altering electronic distribution and redox properties. This may enhance reactivity in electrophilic substitutions but reduce bioavailability due to increased polarity.
c) 2-(4-Chlorophenyl)-N-(3-methoxybenzyl)ethanamine (CAS 586333-01-9)
  • Structure : Substitutes pyridine with 3-methoxybenzyl .
  • Impact : Methoxy’s electron-donating nature increases electron density on the aromatic ring, favoring interactions with electron-deficient biological targets. This contrasts with pyridine’s electron-deficient nature, which may engage in cation-π interactions .
a) Antimicrobial Derivatives

Compounds like N-(4-Chlorophenyl acetyl) alaninol (4-CPA-OH) and N-(4-Chlorophenyl acetyl) leucinol (4-CPL-OH) exhibit moderate antimicrobial activity, with docking scores ranging from –0.127 to –5.263 kcal/mol against protein 1IYK . These derivatives feature amide linkages and amino alcohol termini, which enhance hydrogen bonding capacity compared to the target compound’s simpler amine structure.

b) Psychoactive Analogs

25B-NBOMe (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine) and para-chloroisobutyryl fentanyl highlight the role of halogenated aryl groups in modulating receptor binding . The target compound’s 4-chlorophenyl group may similarly influence affinity for serotonin or opioid receptors, though specific data are unavailable.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine 246.738 Not reported Pyridine, chloroaryl, amine
4-CPA-OH ~250 (estimated) 119 Amide, hydroxyl, chloroaryl
4-CPL-OH ~280 (estimated) 137 Amide, hydroxyl, branched alkyl
25B-NBOMe 391.29 Not reported Bromoaryl, methoxybenzyl
  • Key Observations: The target compound’s lack of polar groups (e.g., hydroxyl or amide) may increase membrane permeability compared to amino alcohol derivatives . Pyridine’s basicity (pKa ~5.2) could enhance solubility in acidic environments, whereas nitro or methoxy substituents in analogs alter pH-dependent behavior .

Biological Activity

2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research and therapeutics.

Chemical Structure and Properties

The compound's molecular formula is C14H16ClN2C_{14}H_{16}ClN_2, indicating the presence of a chlorophenyl group and a pyridinylmethyl moiety. Its structure allows for various interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various physiological effects. Notably, it has been shown to influence pathways related to:

  • Neurotransmitter modulation : Interacting with neurotransmitter receptors may affect mood and cognitive functions.
  • Enzyme inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could have implications for conditions like obesity and diabetes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi. For instance, derivatives with similar structures have demonstrated significant antibacterial properties against E. coli and C. albicans .
  • Pharmacological Applications : It serves as a building block in the synthesis of pharmaceuticals aimed at treating conditions such as metabolic syndrome and neurodegenerative diseases.

1. Antimicrobial Efficacy

A study evaluating the antibacterial properties of pyridine derivatives found that modifications in the substituents significantly impacted their efficacy. The presence of electron-withdrawing groups enhanced antimicrobial activity against Gram-positive bacteria .

2. Neuropharmacological Studies

Investigations into the neuropharmacological effects of related compounds revealed that they could modulate neurotransmitter systems, potentially offering therapeutic avenues for anxiety and depression disorders .

3. Structure-Activity Relationship (SAR)

Research on the SAR of similar compounds indicated that variations in the chlorophenyl and pyridinyl groups could lead to enhanced potency against specific biological targets. This highlights the importance of structural modifications in developing more effective therapeutic agents .

Data Summary Table

Activity Type Effect Reference
AntimicrobialEffective against E. coli, C. albicans
Enzyme InhibitionModulates metabolic pathways
Neurotransmitter ModulationPotential antidepressant effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine
Reactant of Route 2
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2-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)ethanamine

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